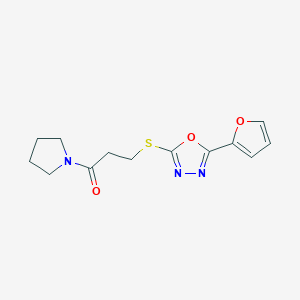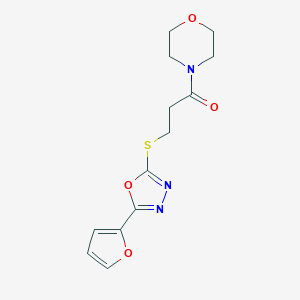
benzyl 2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylate, commonly known as benzoxazocine, is a heterocyclic organic compound that belongs to the class of benzodiazepines. It has been extensively studied for its potential applications in the field of medicine and pharmacology due to its unique chemical structure and properties.
Mécanisme D'action
The exact mechanism of action of benzoxazocine is not fully understood, but it is believed to act on the central nervous system by binding to specific receptors, such as the mu-opioid receptor and the dopamine receptor. It has been shown to have both agonist and antagonist effects on these receptors, depending on the specific receptor subtype and the dose used.
Biochemical and physiological effects:
Benzoxazocine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animals, and has been used as an analgesic in clinical settings. It has also been shown to reduce anxiety and produce sedation in animals and humans. Additionally, it has been shown to have antipsychotic effects in animal models of schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
Benzoxazocine has several advantages for use in lab experiments. It has a well-characterized chemical structure and can be synthesized using a variety of methods. It has also been extensively studied for its pharmacological properties, making it a useful tool for studying the mechanisms of action of other drugs. However, benzoxazocine also has several limitations. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, it has been shown to have addictive properties, which can complicate its use in animal studies.
Orientations Futures
There are several future directions for research on benzoxazocine. One area of interest is its potential use as a treatment for addiction, particularly opioid addiction. It has been shown to reduce drug-seeking behavior in animals, and further research is needed to determine its efficacy in humans. Additionally, benzoxazocine has been shown to have antipsychotic effects, and further research is needed to determine its potential use as a treatment for schizophrenia and other psychiatric disorders. Finally, the development of new synthesis methods for benzoxazocine could lead to the discovery of new analogs with improved pharmacological properties.
Méthodes De Synthèse
Benzoxazocine can be synthesized through various methods, including the Pictet-Spengler reaction, Mannich reaction, and Friedel-Crafts acylation. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone to form a cyclic imine, which is then reduced to form benzoxazocine. The Mannich reaction involves the condensation of an amine, formaldehyde, and a ketone or aldehyde to form a beta-amino carbonyl compound, which is then cyclized to form benzoxazocine. The Friedel-Crafts acylation involves the reaction of an arene with an acyl chloride in the presence of a Lewis acid catalyst to form benzoxazocine.
Applications De Recherche Scientifique
Benzoxazocine has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been shown to have analgesic, antipsychotic, and anxiolytic properties. It has also been studied for its potential use as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animals.
Propriétés
Formule moléculaire |
C20H19NO4 |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
benzyl 9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-12-carboxylate |
InChI |
InChI=1S/C20H19NO4/c1-20-11-15(14-9-5-6-10-16(14)25-20)17(18(22)21-20)19(23)24-12-13-7-3-2-4-8-13/h2-10,15,17H,11-12H2,1H3,(H,21,22) |
Clé InChI |
YHYHVZQHVCYBSF-UHFFFAOYSA-N |
SMILES |
CC12CC(C(C(=O)N1)C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4O2 |
SMILES canonique |
CC12CC(C(C(=O)N1)C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone](/img/structure/B285652.png)
![3-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-naphthyl)propanamide](/img/structure/B285653.png)
![1-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3,3-dimethylbutan-2-one](/img/structure/B285654.png)
![2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B285655.png)
![4-(3-{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)morpholine](/img/structure/B285660.png)
![1-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B285661.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B285662.png)
![2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-phenoxyphenyl)ethanone](/img/structure/B285665.png)
![N-(2-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285666.png)
![3-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)propanamide](/img/structure/B285669.png)
![3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-propionamide](/img/structure/B285670.png)
![N-(4-Chloro-phenyl)-3-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide](/img/structure/B285671.png)

